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Polyprenyl glucosyl phosphate -

Polyprenyl glucosyl phosphate

Catalog Number: EVT-1591316
CAS Number:
Molecular Formula: C11H21O9P
Molecular Weight: 328.25 g/mol
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Product Introduction

Description
Polyprenyl D-glucosyl phosphate is a polyprenyl glucosyl phosphate in which the glycosyl portion has D-configuration. It is a conjugate acid of a polyprenyl D-glucosyl phosphate(1-).
Overview

Polyprenyl glucosyl phosphate is a significant compound in the biosynthesis of glycoproteins and polysaccharides. It is formed through the glycosylation of polyprenol phosphates, which are long-chain isoprenoid alcohols that serve as lipid carriers for sugar moieties. This compound plays a crucial role in various biological processes, especially in the synthesis of cell wall components and exopolysaccharides in bacteria and eukaryotes.

Source

Polyprenyl glucosyl phosphate is derived from polyprenol phosphate, which can be sourced from various organisms including yeast, plants, and certain bacteria. The synthesis of this compound has been studied extensively in organisms such as Rhizobium leguminosarum, where it is involved in exopolysaccharide biosynthesis .

Classification

Polyprenyl glucosyl phosphate falls under the category of glycosyl phosphates, which are phosphorylated sugars linked to polyisoprenoid chains. It is classified based on its role in glycosyltransfer reactions, where it acts as a donor of glucose residues during the formation of glycoproteins and polysaccharides.

Synthesis Analysis

Methods

The synthesis of polyprenyl glucosyl phosphate typically involves the transfer of glucose from uridine diphosphate-glucose to a polyprenol phosphate acceptor. This reaction is catalyzed by specific enzymes known as glycosyltransferases.

  1. Enzymatic Synthesis: Glycosyltransferases such as UDP-glucose: polyprenyl phosphate glucosyltransferase facilitate the transfer of glucose-1-phosphate from uridine diphosphate-glucose to polyprenol phosphate.
  2. Chemical Synthesis: Chemical methods may also be employed to synthesize polyprenyl glucosyl phosphate, often involving the activation of glucose derivatives followed by coupling reactions with polyprenol phosphates .

Technical Details

The enzymatic reactions typically occur in cellular membranes where these enzymes are localized. The conditions such as pH, temperature, and ionic strength can significantly influence the efficiency of the synthesis process.

Molecular Structure Analysis

Structure

Polyprenyl glucosyl phosphate consists of a long hydrophobic polyisoprenoid chain linked to a glucose unit via a phosphate group. The structure can be represented as follows:

  • Polyisoprenoid Chain: Composed of multiple isoprene units (C5H8).
  • Glucose Unit: A six-carbon sugar (C6H12O6) that is linked to the polyisoprenoid through a phosphate group.

Data

The molecular formula for polyprenyl glucosyl phosphate can vary depending on the length of the polyisoprenoid chain but generally follows the pattern C_nH_(2n+2)O_4P, where nn represents the number of isoprene units.

Chemical Reactions Analysis

Reactions

Polyprenyl glucosyl phosphate participates in various biochemical reactions:

  1. Glycosylation Reactions: It acts as a donor substrate for glycosylation, transferring glucose residues to proteins or other carbohydrates.
  2. Formation of Glycoproteins: In eukaryotic cells, it contributes to the N-glycosylation pathway, essential for proper protein folding and function.

Technical Details

The reaction mechanism typically involves an S_N2-like displacement where the hydroxyl group on glucose attacks the anomeric carbon of the acceptor molecule, leading to inversion at the anomeric center .

Mechanism of Action

Process

The mechanism by which polyprenyl glucosyl phosphate functions involves several key steps:

  1. Activation: The glucose moiety is activated by being linked to uridine diphosphate.
  2. Transfer: The activated glucose is then transferred to the non-reducing end of a growing carbohydrate chain or directly onto a protein.
  3. Release: After transfer, polyprenyl glucosyl phosphate releases its glucose unit while regenerating its original form for further reactions.

Data

The stereochemical aspects of this mechanism indicate that there is an inversion at the anomeric carbon during glycosylation reactions, resulting in a β-linked product .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically found as a viscous oil or waxy substance.
  • Solubility: Soluble in organic solvents due to its hydrophobic nature but can also interact with aqueous environments due to its polar phosphate and sugar components.

Chemical Properties

  • Stability: Generally stable under physiological conditions but can be hydrolyzed under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles during glycosylation reactions; sensitive to enzymatic hydrolysis.
Applications

Scientific Uses

Polyprenyl glucosyl phosphate has several applications in scientific research:

  • Biochemical Research: Used as a substrate for studying glycosyltransferases and their mechanisms.
  • Pharmaceutical Development: Investigated for its role in drug targeting through glycosylation pathways.
  • Agricultural Biotechnology: Explored for its potential in enhancing plant resistance through modifications in polysaccharide synthesis.
Biosynthesis and Enzymatic Synthesis of Polyprenyl Glucosyl Phosphate

Enzymatic Pathways and Precursor Utilization in Prokaryotic vs. Eukaryotic Systems

Polyprenyl glucosyl phosphate (PGP) biosynthesis diverges fundamentally between prokaryotes and eukaryotes in precursor utilization and subcellular organization. In bacteria, PGP assembly occurs at the inner cytoplasmic membrane. The process initiates with undecaprenyl phosphate (Und-P), a C₅₅ polyprenol with an α-unsaturated isoprene unit, serving as the universal lipid carrier. Cytosolic UDP-glucose donates the glucose moiety via phosphoglycosyl transferases (PGTs), generating Und-P-P-glucose in Gram-negative pathogens like Shigella flexneri [4]. The reaction follows:

UDP-glucose + Und-P → Und-P-P-glucose + UMP

In contrast, eukaryotes utilize dolichyl phosphate (Dol-P) as the lipid anchor—a fully saturated polyprenol derivative with 14–24 isoprene units—synthesized via the mevalonate (MVA) pathway in the endoplasmic reticulum (ER). Glucose is transferred from cytosolic UDP-glucose to Dol-P by Dol-P-glucose synthase (ALG5), forming Dol-P-glucose for ER-localized glycosylation reactions [2] [3].

Archaea exhibit hybrid features: They employ dolichol-like carriers but with distinct saturation patterns (e.g., C₆₀–C₇₀ in Halobacterium). Notably, archaeal glucose addition often yields α-anomeric linkages, contrasting the β-configuration in eukaryotes, suggesting mechanistic divergence in glycosyltransferases [2] [7].

Table 1: Polyprenyl Phosphate Carriers Across Domains

DomainCarrier LipidChain LengthSaturationGlucose Donor
ProkaryotesUndecaprenyl phosphateC₅₅ (11 isoprenes)α-unsaturatedUDP-glucose
EukaryotesDolichyl phosphateC₇₀–C₁₁₀ (14–24)Fully saturatedUDP-glucose
ArchaeaDolichol-likeC₆₀–C₇₀Mixed saturationUDP-glucose

Role of Polyprenyl Transferases and Glycosyltransferases in Backbone Assembly

The enzymatic assembly of PGP centers on phosphoglycosyl transferases (PGTs) and glycosyltransferases (GTs), which exhibit domain-specific architectures and mechanisms:

Polytopic vs. Monotopic PGTs

  • Polytopic PGTs (e.g., bacterial MraY/WecA) span the membrane with 10–11 transmembrane helices (TMHs). They catalyze "ping-pong" reactions involving a covalent phosphosugar-enzyme intermediate. Conserved motifs (e.g., DX₂D in MraY) coordinate nucleotide-sugar binding and metal ion catalysis [1] [9].
  • Monotopic PGTs (e.g., Campylobacter jejuni PglC) anchor via a reentrant membrane helix (RMH) without traversing the bilayer. The RMH contains a conserved proline (Pro24) critical for polyprenyl phosphate recognition. Structural studies show the RMH kinks to position Und-P near the cytoplasmic active site, enabling direct phosphoglucose transfer [9].

Glycosyltransferase Mechanisms

  • Bacterial GTs (e.g., ArnC in E. coli) belong to the GT2 family and adopt a GT-A fold. They facilitate inverting stereochemistry (β-UDP-glucose → α-PGP) via nucleophilic attack by Und-P’s phosphate oxygen [2].
  • Eukaryotic ALG5 (Dol-P-glucose synthase) shares structural homology with bacterial GTs but exhibits stricter specificity for Dol-P over Und-P, reflecting adaptation to saturated carriers [2] [7].

Table 2: Key Enzymes in PGP Biosynthesis

EnzymeDomainMembrane TopologyCatalytic MechanismConserved Motifs
MraY/WecAProkaryotes10–11 TMHs (polytopic)Ping-pong w/ intermediateDX₂D, RX₆G
PglCProkaryotesReentrant helix (monotopic)Direct transferPro24 (RMH kink)
ALG5Eukaryotes9 TMHs (polytopic)SN₂ nucleophilic substitutionDXD, EX₇E

Regulatory Mechanisms of Phosphate Group Incorporation and Isoprenoid Chain Elongation

Regulation of PGP biosynthesis occurs at three tiers: precursor flux, chain elongation, and enzyme activity modulation.

Phosphate Incorporation

  • Polyisoprenol Kinases: Und-P recycling requires dephosphorylation of Und-PP by phosphatases (e.g., BacA in E. coli) and rephosphorylation by kinases. In eukaryotes, Dol-PP is dephosphorylated by Cwh8p to Dol-P, which is reactivated by Dol-kinases [6] [8].
  • Feedback Inhibition: Bacterial Und-P pools are tightly regulated; excess Und-PP inhibits UppS (Und-PP synthase), preventing isoprenoid overaccumulation [1].

Isoprenoid Chain Elongation

  • Chain Length Determination: Trans-prenyltransferases (e.g., bacterial UppS, eukaryotic DPS) define polyprenyl length via hydrophobic substrate-binding pockets. UppS generates strict C₅₅ chains, while DPS produces C₇₀–C₁₁₀ dolichols [3] [10].
  • Regulation by Nutrients: In Bacillus subtilis, CodY represses uppS transcription during nutrient abundance, coupling PGP synthesis to metabolic status [1].

Soluble Substrate Availability

  • Cytosolic UDP-glucose pools directly influence PGP output. Eukaryotes modulate UDP-glucose via hexokinase and UGPase, while bacteria use GlmU for UDP-glucose synthesis during peptidoglycan assembly [4] [8].

Comparative Analysis with Related Isoprenoid-Phosphate Conjugates

PGP shares biosynthetic logic with other polyprenyl-linked glycoconjugates but differs in anomeric configuration, glycan length, and functional roles:

Stereochemical Divergence

  • Bacterial PGP typically exhibits α-linked glucose (e.g., Salmonella O-antigen assembly). In contrast, archaeal Dol-P-glucose in Methanococcus adopts α-configuration, while eukaryotic analogues are β-linked [2].
  • This divergence arises from retaining vs. inverting GT mechanisms. Bacterial ArnC (α-retaining) lacks the catalytic base residue found in inverting GTs like ALG5 [2].

Structural and Functional Contrasts

  • Peptidoglycan Precursors: Bacterial Und-PP-MurNAc-pentapeptide requires MraY-catalyzed phospho-MurNAc transfer. Unlike PGP, it uses UDP-MurNAc and initiates cell wall synthesis [1].
  • Dol-P-Mannose (DPM): Eukaryotes synthesize DPM via DPM synthase (GT2 family). Though structurally analogous to PGP, DPM functions exclusively as a mannose donor in ER glycosylation [2] [7].
  • Coenzyme Q (CoQ): In mitochondria, polyprenyl diphosphate conjugates with 4-hydroxybenzoate via UbiA. Unlike PGP, CoQ’s polyprenyl chain undergoes aromatic ring modifications for electron transport [10].

Table 3: Polyprenyl-Phosphate Conjugates in Glycobiology

ConjugatePolyprenyl CarrierFunctionGlycan CharacteristicsKey Enzyme
Polyprenyl glucosyl phosphateUnd-P (bacteria), Dol-P (eukaryotes)Glycoconjugate assemblyMono-/oligo-glucose; α/β-anomericArnC, ALG5
Dol-P-mannoseDol-PN-glycan precursorα-mannoseDPM synthase
Und-PP-MurNAcUnd-PPPeptidoglycan backboneN-acetylmuramic acidMraY
Polyprenyl-PP-oligosaccharideDol-PP/Und-PPN-glycan transferOligosaccharides (7–14 sugars)Oligosaccharyltransferase

Concluding Remarks

Polyprenyl glucosyl phosphate exemplifies the evolutionary adaptability of isoprenoid-based glycosylation systems. While prokaryotes and eukaryotes converge on similar chemical logic—leveraging polyprenyl carriers to bridge hydrophilic glycans and hydrophobic membranes—their enzymatic machinery diverges in topology (polytopic vs. monotopic PGTs), stereochemical control (α vs. β linkages), and carrier specificity (unsaturated Und-P vs. saturated Dol-P). These distinctions reflect domain-specific adaptations: Bacteria optimize PGP for rapid cell envelope assembly, whereas eukaryotes integrate it into ER quality-control pathways. Future research dissecting the structural basis of RMH-mediated substrate selection in monotopic PGTs [9] or engineering chimeric carriers for bioconjugate production [8] will deepen our grasp of this critical metabolite.

Properties

Product Name

Polyprenyl glucosyl phosphate

IUPAC Name

3-methylbut-2-enyl [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

Molecular Formula

C11H21O9P

Molecular Weight

328.25 g/mol

InChI

InChI=1S/C11H21O9P/c1-6(2)3-4-18-21(16,17)20-11-10(15)9(14)8(13)7(5-12)19-11/h3,7-15H,4-5H2,1-2H3,(H,16,17)/t7-,8-,9+,10-,11?/m1/s1

InChI Key

BPNOOARYSOFWDX-YBTJCZCISA-N

Canonical SMILES

CC(=CCOP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O)C

Isomeric SMILES

CC(=CCOP(=O)(O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C

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